molecular formula C7H5N2NaO2S B13163121 Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate

Cat. No.: B13163121
M. Wt: 204.18 g/mol
InChI Key: YYUTXJVHUYHUIX-UHFFFAOYSA-M
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Description

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate is a heterocyclic compound featuring a fused pyrrolopyridine core substituted with a sulfinate (-SO₂⁻Na⁺) group at the 3-position. This compound belongs to the 7-azaindole family, known for their bioactivity and applications in medicinal chemistry. The sulfinate group confers unique physicochemical properties, including enhanced water solubility and ionic character, distinguishing it from other derivatives.

Properties

Molecular Formula

C7H5N2NaO2S

Molecular Weight

204.18 g/mol

IUPAC Name

sodium;1H-pyrrolo[2,3-b]pyridine-3-sulfinate

InChI

InChI=1S/C7H6N2O2S.Na/c10-12(11)6-4-9-7-5(6)2-1-3-8-7;/h1-4H,(H,8,9)(H,10,11);/q;+1/p-1

InChI Key

YYUTXJVHUYHUIX-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(NC=C2S(=O)[O-])N=C1.[Na+]

Origin of Product

United States

Preparation Methods

Madelung and Fischer Indole-Type Syntheses

Adapted from classical indole syntheses, these methods enable scalable production of substituted pyrrolo[2,3-b]pyridines ():

  • Madelung route : Cyclization of N-acyl-2-aminopyridines at high temperatures (200–300°C) under basic conditions.
  • Fischer method : Acid-catalyzed cyclization of pyridyl hydrazones.

Example : 3-Bromo-1H-pyrrolo[2,3-b]pyridine is synthesized via Fischer cyclization of 3-amino-2-pyridyl hydrazine derivatives, achieving yields >75% ().

Cross-Coupling Approaches

Palladium-catalyzed reactions are widely used for functionalization:

  • Suzuki-Miyaura coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with aryl boronic acids (,).
  • Chan-Lam coupling for introducing sulfonamide or carboxyl groups ().

Key intermediate : 3-Iodo-1H-pyrrolo[2,3-b]pyridine (prepared via iodination of the core using NIS in DMF, 82% yield) ().

Sulfinate Group Introduction

Oxidation of 3-Mercapto Derivatives

Adapted from Paras et al. ():

  • Thiol formation : React 3-bromo-pyrrolo[2,3-b]pyridine with NaSH in ethanol (70°C, 12 h).
  • Oxidation : Treat 3-mercapto-1H-pyrrolo[2,3-b]pyridine with m-CPBA in CH₂Cl₂, followed by NaOH cleavage to yield the sulfinate.

Conditions :

Step Reagents Temperature Yield
1 NaSH, EtOH 70°C 68%
2 m-CPBA → NaOH 0–25°C 74%

Advantages : High regioselectivity; avoids metal catalysts.
Limitations : Requires handling malodorous thiol intermediates.

Sulfur Dioxide Surrogates (DABSO Method)

Odell’s DABSO-based protocol () enables direct sulfination:

  • Generate 3-lithio-1H-pyrrolo[2,3-b]pyridine via halogen-lithium exchange (3-bromo derivative + n-BuLi, −78°C).
  • Trap with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in THF.
  • Quench with aqueous Na₂CO₃ to isolate the sodium sulfinate.

Optimized parameters :

  • Molar ratio (DABSO : substrate = 1.2 : 1).
  • Yield: 65–72% for aryl/heteroaryl substrates.

Advantages : One-pot procedure; avoids oxidation steps.
Challenges : Sensitivity to moisture; requires cryogenic conditions.

Nucleophilic Displacement of 3-Halo Derivatives

A two-step halogen-to-sulfinate conversion:

  • Sulfination : React 3-iodo-1H-pyrrolo[2,3-b]pyridine with Na₂SO₂ under Pd catalysis ().
  • Isolation : Precipitate the sodium salt using ethanol/water.

Reported yields : 58–63% ().

Comparative Analysis of Methods

Method Yield Range Scalability Key Limitations
Thiol Oxidation 68–74% High Odorous intermediates; multi-step
DABSO Trapping 65–72% Moderate Cryogenic conditions; air-sensitive reagents
Nucleophilic Displacement 58–63% Moderate Requires halogenated precursor

Industrial Considerations

  • Cost-effective route : Madelung synthesis + DABSO trapping reduces reliance on expensive catalysts (,).
  • Purification : Liquid-liquid extraction (ethyl acetate/water) preferred over column chromatography for large-scale ().

Chemical Reactions Analysis

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1H-pyrrolo[2,3-b]pyridine scaffold is highly versatile, with substitutions at the 3- and 5-positions significantly altering reactivity and bioactivity. Below is a comparison of Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate with key analogs:

Compound Substituents Molecular Weight Key Properties
This compound -SO₂⁻Na⁺ at C3 ~220–230* High polarity, water solubility, ionic character, potential for sulfonamide synthesis .
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid -COOH at C3 176.17 Moderate solubility in polar solvents, forms hydrogen bonds, used in amide coupling .
5-Bromo-1H-pyrrolo[2,3-b]pyridine -Br at C5 197.02 Halogenated derivative; participates in cross-coupling reactions (e.g., Suzuki) .
3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine -NO₂ at C3, -Ph at C5 265.25 Nitro group enables reduction to amines; phenyl enhances lipophilicity .
N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide -NHCO-pyridyl at C3, -Ph at C5 314.34 Bioactive derivative with kinase inhibition potential; improved cellular uptake .

*Estimated based on analogs.

Pharmacological and Physicochemical Properties

  • Solubility : The sulfinate’s ionic nature likely enhances aqueous solubility compared to carboxylic acid or lipophilic aryl derivatives (e.g., 5-phenyl or pyridyl analogs) .
  • The sulfinate’s electron-withdrawing effect may similarly modulate target binding .

Biological Activity

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate is a sulfinic acid derivative of the pyrrolo[2,3-b]pyridine framework, which is characterized by its bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Structural Characteristics

The presence of the sulfinyl group (-SO₂-) attached to the pyridine ring enhances the compound's reactivity and biological activity. The unique structural features contribute to its interaction with various biological targets, making it a subject of interest for therapeutic applications.

Compound Name Structure Type Key Features
This compoundSulfinic acid derivativeSulfinyl group enhances reactivity
1H-Pyrrolo[2,3-b]pyridineBicyclic heterocycleBasic structure without sulfinyl group
1H-Pyrazolo[3,4-b]pyridineBicyclic heterocycleContains a pyrazole ring; different reactivity
7-AzaindoleNitrogen-containing heterocycleLacks the pyrrolopyridine framework

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Kinases : Compounds derived from this framework have been identified as inhibitors of SGK-1 kinase, which is implicated in various diseases. Inhibiting SGK-1 can be beneficial for treating disorders related to its dysregulation .
  • Anticancer Properties : Sodium 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise in targeting fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. For instance, certain derivatives exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 to 712 nM. These compounds were effective in inhibiting the proliferation and inducing apoptosis in breast cancer cell lines .
  • Cell Cycle Modulation : Studies have demonstrated that related compounds can induce cell cycle arrest at specific phases (e.g., G0/G1 or G2/M), leading to increased cytotoxicity against various cancer cell lines .

Case Study: FGFR Inhibition

A study focused on a series of sodium 1H-pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. The mechanism involved down-regulating matrix metalloproteinase-9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases-2 (TIMP2), indicating its potential for reducing tumor invasion and migration .

Case Study: Antiproliferative Activity

In another investigation, sodium 1H-pyrrolo[2,3-b]pyridine derivatives exhibited cytotoxic effects on colon carcinoma cells (HT-29) at concentrations as low as 150 nM after 24 hours of treatment. The compounds disrupted cell cycle progression and reduced the expression levels of cyclins and cyclin-dependent kinases .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Inhibition of SGK-1 kinase : Potential therapeutic applications in diseases mediated by SGK-1.
  • Anticancer effects : Targeting FGFRs with significant antiproliferative properties against various cancer cell lines.
  • Cell cycle arrest : Inducing specific phases of cell cycle arrest leading to enhanced cytotoxicity.

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